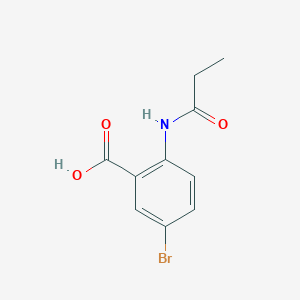
3,4-diethoxy-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzamide family and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
3,4-diethoxy-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. In addition, this compound has also been studied for its potential use as an antibacterial and antifungal agent.
In pharmacology, this compound has been found to have analgesic and anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the pain response in animal models. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3,4-diethoxy-N-(3-nitrophenyl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects. In addition, this compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-diethoxy-N-(3-nitrophenyl)benzamide in lab experiments include its unique chemical structure and diverse applications. This compound has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from damage. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Therefore, careful consideration must be given to the concentration and dosage used in experiments.
Orientations Futures
There are several future directions for the study of 3,4-diethoxy-N-(3-nitrophenyl)benzamide. One potential direction is to further explore its potential as an anticancer agent and investigate its mechanism of action in more detail. Another direction is to study its potential use as a neuroprotective agent and explore its effects on different types of neurons. In addition, further research could be conducted to improve the solubility and bioavailability of this compound, which would increase its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have diverse applications, including its potential as an anticancer agent, analgesic, anti-inflammatory, and neuroprotective agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,4-diethoxy-N-(3-nitrophenyl)benzamide involves the reaction of 3-nitroaniline with diethyl carbonate in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. The yield of this synthesis method is reported to be around 60-70%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
3,4-diethoxy-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-9-8-12(10-16(15)24-4-2)17(20)18-13-6-5-7-14(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVIGWDOVSQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)

![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
